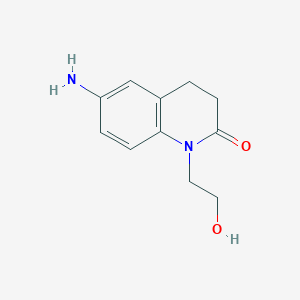
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts such as palladium on carbon for reduction and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control over reaction conditions and to minimize human error.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The quinoline ring can undergo hydrogenation to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-Carboxy-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one.
Reduction: 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Various N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.
相似化合物的比较
Similar Compounds
6-Aminoquinoline: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Hydroxyethylquinoline: Lacks the amino group, reducing its potential for biological activity.
Uniqueness
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |
InChI 键 |
GLJWQTZKPUUPRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
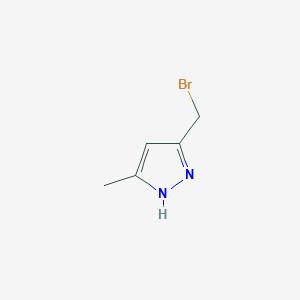
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)


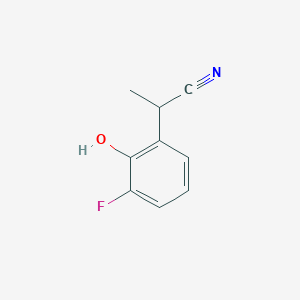

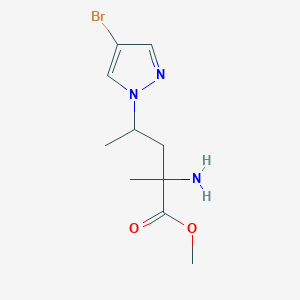
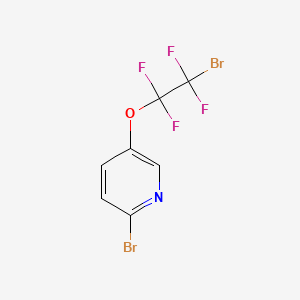
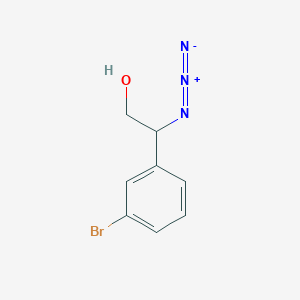

![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
